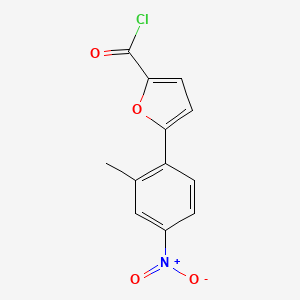

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

Description

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS: 380889-69-0) is an acyl chloride derivative featuring a furan ring substituted with a 2-methyl-4-nitrophenyl group. Its molecular formula is C₁₂H₈ClNO₄, with a molecular weight of 265.65 g/mol . The compound is characterized by a nitro group (electron-withdrawing) and a methyl group (electron-donating) on the phenyl ring, which influence its reactivity and physicochemical properties. It is primarily used in organic synthesis as a reactive intermediate for constructing complex molecules, such as pharmaceuticals or agrochemicals. Safety data indicate it is corrosive, causing severe skin burns and eye damage (GHS H314, H318), and is classified under Transport Hazard Class 8 (Packing Group II) .

Properties

IUPAC Name |

5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4/c1-7-6-8(14(16)17)2-3-9(7)10-4-5-11(18-10)12(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNSSVYGFDMJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403656 | |

| Record name | 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381178-60-5 | |

| Record name | 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid (Precursor)

- Starting Materials: 1-bromo-4-methyl-2-nitrobenzene and (5-formylfuran-2-yl)boronic acid or related boronic acid derivatives.

- Catalyst: Palladium-based catalysts such as Pd(PPh₃)₂Cl₂.

- Base: Potassium carbonate (K₂CO₃).

- Solvent System: A mixture of dimethoxyethane (DME), ethanol, and water.

- Reaction Conditions: The reaction is typically conducted under reflux conditions facilitating the Suzuki-Miyaura cross-coupling to form the biaryl bond between the furan and nitrophenyl moieties.

This method provides the carboxylic acid intermediate with good yields and purity, suitable for further transformation.

Conversion of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid to 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

The key step in preparing the carbonyl chloride derivative is the transformation of the carboxylic acid group into an acid chloride functional group.

- Reagents: Thionyl chloride (SOCl₂) is the reagent of choice for this conversion.

-

$$

\text{5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$ Reaction Conditions: The reaction is carried out under reflux, typically in an inert solvent such as dichloromethane or chloroform, to facilitate the removal of gaseous by-products (SO₂ and HCl) and drive the reaction to completion.

- Safety Note: Thionyl chloride is corrosive and releases toxic gases; therefore, the reaction must be conducted in a well-ventilated fume hood with appropriate safety protocols.

- Scale-up involves continuous flow reactors to improve safety, control, and efficiency.

- Use of industrial-grade reagents and optimized temperature and reaction time parameters to maximize yield and minimize side reactions.

Summary Table of Preparation Methods

| Step | Starting Material(s) | Reagents/Catalysts | Solvent(s) | Conditions | Product | Notes |

|---|---|---|---|---|---|---|

| 1 | 1-bromo-4-methyl-2-nitrobenzene + (5-formylfuran-2-yl)boronic acid | Pd(PPh₃)₂Cl₂, K₂CO₃ | DME, ethanol, water | Reflux | 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid | Suzuki-Miyaura coupling |

| 2 | 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid | Thionyl chloride (SOCl₂) | DCM or chloroform | Reflux | This compound | Acid chloride formation |

Detailed Reaction Mechanism Insights

- Suzuki-Miyaura Coupling: The palladium catalyst facilitates the cross-coupling between the aryl bromide and the boronic acid, forming the biaryl bond. Potassium carbonate acts as a base to activate the boronic acid and neutralize the acid by-products.

- Acid Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form an intermediate chlorosulfite ester, which then eliminates sulfur dioxide and hydrogen chloride gases to yield the acid chloride.

Analytical and Quality Control Considerations

- Monitoring Reaction Progress: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor conversion during coupling and acid chloride formation.

- Purity Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and combustion analysis confirm structural integrity and purity.

- Handling: The acid chloride product is moisture-sensitive and should be stored under inert atmosphere to prevent hydrolysis.

Research Findings and Optimization Notes

- The Suzuki-Miyaura coupling reaction efficiency depends on the palladium catalyst type and loading, base concentration, and solvent ratios.

- Reaction temperature and time must be optimized to avoid side reactions such as deboronation or homocoupling.

- Acid chloride formation requires careful control of reaction time and temperature to prevent overreaction or decomposition.

- Continuous flow reactors offer enhanced control over exothermic acid chloride formation and improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group to form amides, esters, and thioesters, respectively.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can reduce the nitro group to an amino group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the furan ring.

Major Products Formed

Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

Amino Derivatives: Formed through the reduction of the nitro group.

Furan-2,5-dicarboxylic Acid Derivatives: Formed through the oxidation of the furan ring.

Scientific Research Applications

Medicinal Chemistry

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for the modification into various bioactive compounds, particularly those targeting infectious diseases and cancer.

Case Studies:

- A study highlighted the compound's role in synthesizing derivatives with antimicrobial properties, particularly against mycobacterial infections. These derivatives showed significant activity against Mycobacterium tuberculosis, indicating potential as antitubercular agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of other furan derivatives and complex organic molecules.

Applications:

- It is utilized in the synthesis of various pharmaceuticals and agrochemicals, where the furan ring contributes to biological activity.

Synthesis Pathway:

A common synthetic route involves the reaction of furan derivatives with acyl chlorides under controlled conditions to yield new compounds with diverse functionalities.

Material Science

In material science, this compound is explored for its use in developing advanced materials, including polymers.

Potential Uses:

- The compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength due to its unique chemical structure .

Research indicates that derivatives of this compound exhibit significant biological activity:

Mechanism of Action:

- Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.

- Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride and analogous furan-based acyl chlorides:

Key Observations:

Nitro groups in all compounds enhance electrophilicity, but their positioning (e.g., 4-nitro vs. 5-nitro) alters resonance effects and reactivity patterns.

Molecular Weight and Halogen Content: Chlorinated analogs (e.g., C₁₁H₅Cl₂NO₄) exhibit higher molecular weights (~294 g/mol) due to additional halogens, which may improve thermal stability but increase environmental persistence .

Synthesis Methods: Acyl chlorides in this class are typically synthesized via reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂) under reflux, as seen in the synthesis of 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carbonyl chloride . Reaction efficiency varies with substituent electronic effects.

Safety and Handling: All compounds in this category are expected to share corrosive properties due to the acyl chloride functional group.

Research Findings and Trends

- Reactivity : The methyl-nitro substitution pattern in the target compound may offer a balance between reactivity and stability, making it suitable for controlled synthetic applications. In contrast, chloro-nitro analogs are more reactive but less stable under humid conditions .

- Analytical Data: High-performance liquid chromatography (HPLC) data for related compounds (e.g., 99.3% purity for 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carbonyl chloride) suggest rigorous quality control in synthesis .

- Applications : Fluorinated derivatives (e.g., 5-(4-fluorophenyl)-2-furoyl chloride) are prioritized in drug design for enhanced bioavailability, while nitro-substituted variants are used in explosives or dye intermediates .

Biological Activity

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Overview of the Compound

- Chemical Structure : The compound is characterized by a furan ring, a carbonyl chloride group, and a 2-methyl-4-nitrophenyl substituent. Its molecular formula is .

- Reactivity : The presence of the carbonyl chloride group makes it highly reactive towards nucleophiles, facilitating various chemical reactions that can lead to biologically active derivatives.

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Activity :

- The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes, potentially disrupting cell wall synthesis or protein function.

- It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics.

-

Anticancer Activity :

- Preliminary studies suggest that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation. This effect might be mediated through the formation of covalent bonds with proteins involved in cell cycle regulation.

- The nitro group can participate in redox reactions, contributing to its anticancer properties by generating reactive oxygen species (ROS) that induce cellular stress and apoptosis.

Antimicrobial Studies

Research has indicated that derivatives of furan-based compounds exhibit promising antimicrobial activities. For instance:

- A study evaluated the activity of similar furan derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .

- The compound's structural features contribute to its ability to penetrate bacterial membranes effectively.

Anticancer Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

- Case Study 1 : A study on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Inhibition of cell proliferation |

| A549 | 25 | ROS generation leading to cellular stress |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride?

- Methodological Answer : The compound can be synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For example:

- Thionyl Chloride Route : React 5-(2-methyl-4-nitrophenyl)furan-2-carboxylic acid with excess SOCl₂ under reflux (70–80°C) for 2–4 hours. Remove excess SOCl₂ via distillation .

- Oxalyl Chloride Route : Use oxalyl chloride in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) at 0–20°C for 1–12 hours .

- Key Considerations : SOCl₂ offers higher yields for aromatic acyl chlorides, while oxalyl chloride is preferable for moisture-sensitive substrates. Monitor reaction progress via TLC or NMR to avoid over-chlorination.

Q. How can the purity of this compound be assessed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Confirm the absence of residual carboxylic acid (δ ~12 ppm for -COOH in H NMR) and verify the acyl chloride peak (δ ~170–175 ppm in C NMR) .

- HPLC-MS : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to detect impurities. Mass spectrometry (ESI or EI) confirms the molecular ion peak (m/z ~279 for [M]⁺) .

- Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values to validate purity.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed containers, as acyl chlorides hydrolyze readily to carboxylic acids .

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and a fume hood to avoid exposure to SOCl₂ fumes or corrosive byproducts .

- Waste Disposal : Quench excess reagent with ice-cold sodium bicarbonate before disposal to neutralize acidic gases .

Advanced Research Questions

Q. How do computational methods predict the thermodynamic stability of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) to optimize geometry and calculate enthalpy of formation (ΔHf). Compare results with experimental combustion calorimetry data (e.g., ΔHf values for analogous nitrophenyl-furan derivatives range from −450 to −500 kJ/mol) .

- Additive Methods : Apply Benson group increment theory to estimate ΔHf, accounting for contributions from nitro, methyl, and acyl chloride groups. Discrepancies >5% suggest non-additive electronic effects .

Q. What challenges arise in crystallographic structure determination of this compound?

- Methodological Answer :

- Anisotropic Displacement : The nitro group and acyl chloride moiety often cause anisotropic thermal motion, requiring high-resolution data (d-spacing <1.0 Å) and refinement with SHELXL .

- Twinned Crystals : Use PLATON or TWINLAW to detect twinning. If present, apply HKLF5 format in SHELXL for refinement .

- Validation Tools : Check for outliers using R1/wR2 convergence and ADDSYM in WinGX to confirm space group correctness .

Q. How does the electronic nature of the 2-methyl-4-nitrophenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electrophilicity : The nitro group withdraws electron density, enhancing the electrophilic character of the furan ring. This facilitates nucleophilic aromatic substitution (SNAr) at the 5-position of the furan.

- Steric Effects : The 2-methyl group hinders substitution at adjacent positions, directing reactivity to the nitro-bearing ring. Verify regioselectivity via C NMR chemical shifts (e.g., deshielded carbons near nitro groups) .

- Catalytic Systems : Screen Pd(PPh₃)₄ or CuI/ligand systems for Suzuki-Miyaura couplings. Optimize solvent (DMF vs. THF) and base (K₂CO₃ vs. Cs₂CO₃) to improve yields .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Vibrational Analysis : Compare experimental IR spectra (e.g., C=O stretch ~1770 cm⁻¹) with DFT-calculated frequencies. Scale factors (0.96–0.98) correct for anharmonicity .

- Solvent Effects : Simulate NMR chemical shifts using COSMO-RS in ADF software to account for solvent polarity. Discrepancies >0.5 ppm may indicate conformational flexibility .

- Dynamic NMR : For temperature-dependent splitting (e.g., hindered rotation of the nitro group), use VT-NMR to measure activation barriers (ΔG‡) and validate with Eyring plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.